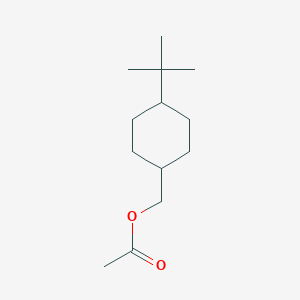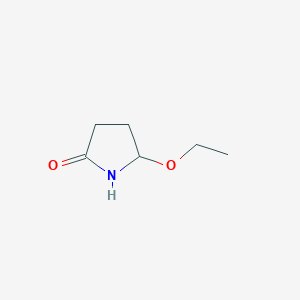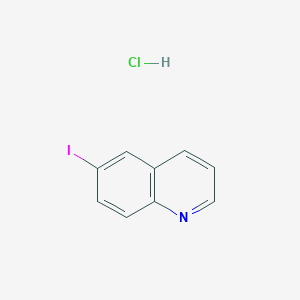
6-Iodo-quinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-quinoline hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a derivative of quinoline and contains an iodine atom at the sixth position. This compound has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-Iodo-quinoline hydrochloride is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also interfere with the replication of viruses and the synthesis of bacterial cell walls, leading to their death.
Efectos Bioquímicos Y Fisiológicos
6-Iodo-quinoline hydrochloride has been found to have minimal toxicity and side effects in animal studies. However, its effects on humans are not yet fully understood. Studies have suggested that this compound may have an impact on various physiological processes, including cell growth and division, DNA synthesis, and protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Iodo-quinoline hydrochloride in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. Additionally, this compound has been found to have minimal toxicity and side effects, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 6-Iodo-quinoline hydrochloride. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Furthermore, the potential of 6-Iodo-quinoline hydrochloride as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections, needs to be explored further.
Métodos De Síntesis
The synthesis of 6-Iodo-quinoline hydrochloride can be achieved through various methods. One of the commonly used methods is the reaction of 6-chloro-quinoline with sodium iodide in the presence of copper powder. This reaction results in the substitution of the chlorine atom with an iodine atom, forming 6-Iodo-quinoline. The addition of hydrochloric acid to this compound leads to the formation of 6-Iodo-quinoline hydrochloride.
Aplicaciones Científicas De Investigación
6-Iodo-quinoline hydrochloride has been extensively studied in the field of medicinal chemistry and drug discovery. It has been found to exhibit promising antitumor, antiviral, and antimicrobial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antiviral activity against hepatitis C virus and herpes simplex virus. Additionally, 6-Iodo-quinoline hydrochloride has shown promising results as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Número CAS |
16560-50-2 |
|---|---|
Nombre del producto |
6-Iodo-quinoline hydrochloride |
Fórmula molecular |
C9H7ClIN |
Peso molecular |
291.51 g/mol |
Nombre IUPAC |
6-iodoquinoline;hydrochloride |
InChI |
InChI=1S/C9H6IN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H |
Clave InChI |
WDZRLOLYOVRJDV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)I)N=C1.Cl |
SMILES canónico |
C1=CC2=C(C=CC(=C2)I)N=C1.Cl |
Sinónimos |
6-IODO-QUINOLINE HYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



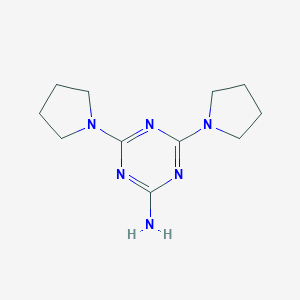
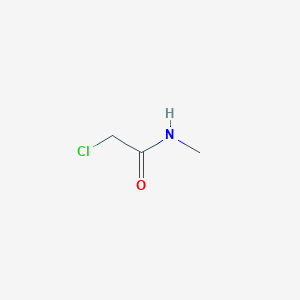
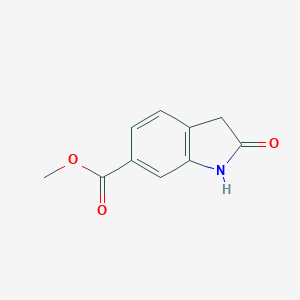
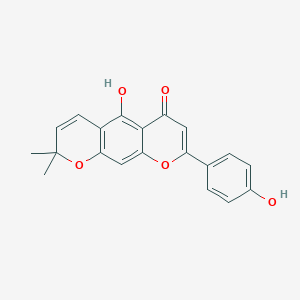
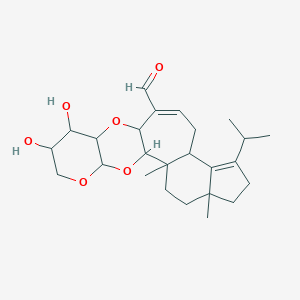
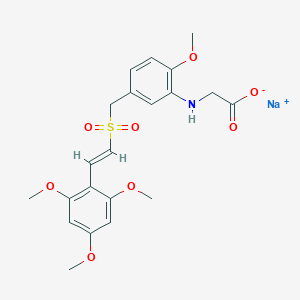
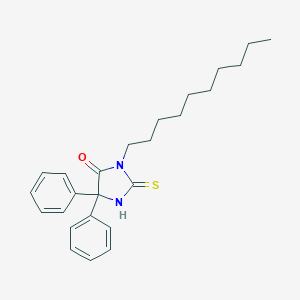
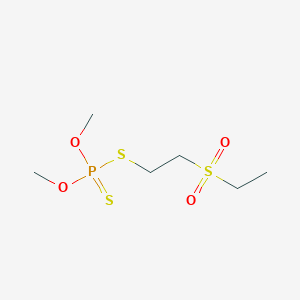
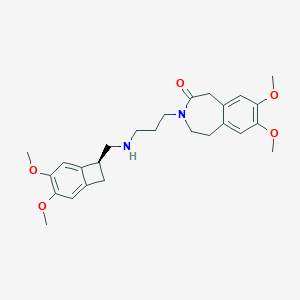
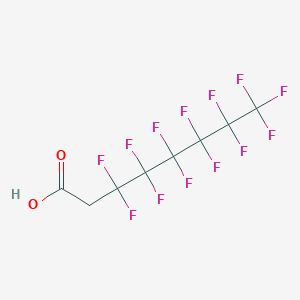
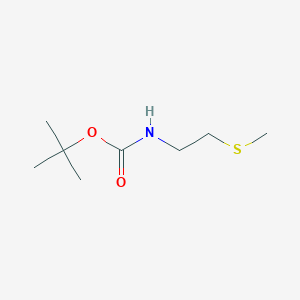
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
